Conformational Rigidity: Quantified Rotatable Bonds and Steric Constraint vs. L-Leucine
The target compound exhibits a significantly reduced number of rotatable bonds compared to its closest natural analog, L-leucine, directly translating to enhanced conformational rigidity. This is a quantifiable metric for its utility in constraining peptide backbone geometry [1].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | L-Leucine (C₆H₁₃NO₂): 4 rotatable bonds [2] |
| Quantified Difference | 25% fewer rotatable bonds |
| Conditions | In silico calculation based on molecular topology |
Why This Matters
Fewer rotatable bonds directly correlate with reduced conformational entropy upon target binding, potentially leading to higher binding affinity and improved selectivity in peptidomimetic drug candidates.
- [1] Kuujia. 2-Amino-2-cyclopropylbutanoic acid hydrochloride, CAS 1864016-20-5. Product Information. View Source
- [2] PubChem. L-Leucine, CID 6106. Computed Properties. View Source
